N-[2-(3-butoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Overview
Description
N-[2-(3-butoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a butoxy group attached to a phenoxy ring, which is further linked to an ethylamine chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-butoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride typically involves a multi-step process:
Formation of 3-butoxyphenol: This can be achieved by reacting phenol with butyl bromide in the presence of a base such as potassium carbonate.
Etherification: The 3-butoxyphenol is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form N-[2-(3-butoxyphenoxy)ethyl]amine.
Alkylation: The final step involves the alkylation of N-[2-(3-butoxyphenoxy)ethyl]amine with propenyl halide to yield N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-butoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxy oxides and butoxy oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-[2-(3-butoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3-butoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride
- N-[2-(3-ethoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride
- N-[2-(3-propoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride
Uniqueness
N-[2-(3-butoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-butoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-3-5-11-17-14-7-6-8-15(13-14)18-12-10-16-9-4-2;/h4,6-8,13,16H,2-3,5,9-12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGRKXVQDZNOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCNCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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